molecular formula C21H32O3 B10854139 11-hydroxy-9(S)-Hexahydrocannabinol

11-hydroxy-9(S)-Hexahydrocannabinol

Cat. No.: B10854139
M. Wt: 332.5 g/mol
InChI Key: LXSFNMQURHTPIT-GVDBMIGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-hydroxy-9(S)-Hexahydrocannabinol is a metabolite of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is formed in the liver after the ingestion of delta-9-tetrahydrocannabinol and is known for its potent psychoactive effects. It is more psychoactive than delta-9-tetrahydrocannabinol and can cross the blood-brain barrier faster, resulting in longer-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-hydroxy-9(S)-Hexahydrocannabinol typically involves the hydroxylation of delta-9-tetrahydrocannabinol. This process can be achieved through various methods, including chemical synthesis and biotransformation. One common method involves the use of cytochrome P450 enzymes in the liver, which hydroxylate delta-9-tetrahydrocannabinol to form this compound .

Industrial Production Methods

Industrial production of this compound is not common due to its primary formation in the human body. for research purposes, it can be synthesized in laboratories using chemical methods or extracted from biological samples such as blood or urine .

Chemical Reactions Analysis

Types of Reactions

11-hydroxy-9(S)-Hexahydrocannabinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-hydroxy-9(S)-Hexahydrocannabinol has several scientific research applications:

Mechanism of Action

11-hydroxy-9(S)-Hexahydrocannabinol exerts its effects by binding to cannabinoid receptors in the brain and body. It acts as a partial agonist at the cannabinoid-1 and cannabinoid-2 receptors, leading to various physiological effects such as altered mood, perception, and pain sensation. The compound’s ability to cross the blood-brain barrier quickly results in its potent psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency and rapid onset of effects compared to delta-9-tetrahydrocannabinol. Its ability to cross the blood-brain barrier quickly makes it a significant compound in the study of cannabinoids and their effects on the human body .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(6aR,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H32O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h11-12,15-17,22-23H,4-10,13H2,1-3H3/t15-,16+,17+/m0/s1

InChI Key

LXSFNMQURHTPIT-GVDBMIGSSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C[C@H](CC[C@H]3C(OC2=C1)(C)C)CO)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O

Origin of Product

United States

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